molecular formula C21H20N2O4S B2716071 N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide CAS No. 898447-76-2

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide

Cat. No.: B2716071
CAS No.: 898447-76-2
M. Wt: 396.46
InChI Key: CHNMCOQBQRINDC-UHFFFAOYSA-N
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Description

“N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide” is a chemical compound that belongs to the class of 1,2,3,4-tetrahydroquinolines . It’s a secondary amine with the empirical formula C16H17NO2S . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Synthesis Analysis

The synthesis of this compound involves the modified Pictet–Spengler reaction . The yield of the synthesis process is 35% and the melting point is 119–120 °C .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using 1H NMR and 13C NMR . The 1H NMR (300 MHz, CDCl3) gives the following δ (ppm) values: 2.36 (s, 3H, CH3), 2.40–2.65 (m, 2H, C4), 3.12–3.30, 3.70–3.90 (m, 2H, C3), 3.78, 3.80, 3.84 (3 s, 9H, 3 × OCH3), 6.16 (s, 1H, C1), 6.45 (s, 2H, C5-Ar H, C8-Ar H), 6.81 (d, J = 8.0 Hz, 2H, C3″-Ar H2), 7.13 (d, J = 7.7 Hz, 4H, C2′-Ar H2, C3′-Ar H2), 7.59 (d, J = 8.2 Hz, 2H, C2″-Ar H2) .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 119–120 °C . The compound is a solid at room temperature .

Safety and Hazards

This compound is sold by Sigma-Aldrich “as-is” without any representation or warranty . It’s classified as a Combustible Solid under the Storage Class Code 11 . It’s also known that 1,2,3,4-tetrahydroquinolines can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in treating various diseases. The compound could also be further explored as a lead pharmacophore .

Properties

IUPAC Name

N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-15-6-10-18(11-7-15)28(25,26)23-12-2-4-16-8-9-17(14-19(16)23)22-21(24)20-5-3-13-27-20/h3,5-11,13-14H,2,4,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNMCOQBQRINDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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